4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid 4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid
Brand Name: Vulcanchem
CAS No.: 1401343-31-4
VCID: VC8164147
InChI: InChI=1S/C33H30O9/c1-19-28(16-40-25-10-4-22(5-11-25)31(34)35)20(2)30(18-42-27-14-8-24(9-15-27)33(38)39)21(3)29(19)17-41-26-12-6-23(7-13-26)32(36)37/h4-15H,16-18H2,1-3H3,(H,34,35)(H,36,37)(H,38,39)
SMILES: CC1=C(C(=C(C(=C1COC2=CC=C(C=C2)C(=O)O)C)COC3=CC=C(C=C3)C(=O)O)C)COC4=CC=C(C=C4)C(=O)O
Molecular Formula: C33H30O9
Molecular Weight: 570.6 g/mol

4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid

CAS No.: 1401343-31-4

Cat. No.: VC8164147

Molecular Formula: C33H30O9

Molecular Weight: 570.6 g/mol

* For research use only. Not for human or veterinary use.

4,4',4''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))tribenzoic acid - 1401343-31-4

Specification

CAS No. 1401343-31-4
Molecular Formula C33H30O9
Molecular Weight 570.6 g/mol
IUPAC Name 4-[[3,5-bis[(4-carboxyphenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]benzoic acid
Standard InChI InChI=1S/C33H30O9/c1-19-28(16-40-25-10-4-22(5-11-25)31(34)35)20(2)30(18-42-27-14-8-24(9-15-27)33(38)39)21(3)29(19)17-41-26-12-6-23(7-13-26)32(36)37/h4-15H,16-18H2,1-3H3,(H,34,35)(H,36,37)(H,38,39)
Standard InChI Key GIVPFNWTXATYKC-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C(=C1COC2=CC=C(C=C2)C(=O)O)C)COC3=CC=C(C=C3)C(=O)O)C)COC4=CC=C(C=C4)C(=O)O
Canonical SMILES CC1=C(C(=C(C(=C1COC2=CC=C(C=C2)C(=O)O)C)COC3=CC=C(C=C3)C(=O)O)C)COC4=CC=C(C=C4)C(=O)O

Introduction

Chemical Identification and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is 4-[[3,5-bis[(4-carboxyphenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]benzoic acid, reflecting its trisubstituted benzene core and three 4-carboxyphenoxymethyl branches . Common synonyms include:

  • 4,4',4''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tribenzoic acid

  • 1,3,5-tris[4-(carboxyphenyl)oxymethyl]-2,4,6-trimethylbenzene

  • DK7255 and DK7574 (supplier-specific codes) .

Molecular and Structural Identifiers

PropertyValueSource
CAS Number1401343-31-4
Molecular FormulaC33H30O9C_{33}H_{30}O_9
Molecular Weight570.59 g/mol
SMILES NotationCC1=C(C(=C(C(=C1COC2=CC=C(C=C2)C(=O)O)C)COC3=CC=C(C=C3)C(=O)O)C)COC4=CC=C(C=C4)C(=O)O
InChI KeyGIVPFNWTXATYKC-UHFFFAOYSA-N

The compound’s structure features a central 2,4,6-trimethylbenzene (mesitylene) ring, with each methyl group replaced by a methyleneoxy-linked 4-carboxybenzene moiety. This design confers C3C_3-symmetry and three divergent carboxylate groups ideal for coordinating metal ions .

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a multi-step nucleophilic substitution reaction:

  • Core Functionalization: 2,4,6-Trimethylbenzene-1,3,5-triyltrimethanol is reacted with methyl 4-hydroxybenzoate in the presence of a base (e.g., K2_2CO3_3) to form methyl ester intermediates.

  • Ester Hydrolysis: The methyl esters are hydrolyzed using aqueous NaOH or HCl to yield the free carboxylic acid groups.

Key Reaction Conditions:

  • Temperature: 80–100°C

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.

Purification Methods

MethodConditionsPurity Achieved
RecrystallizationEthanol/water mixture≥98%
Column ChromatographySilica gel, eluent: CH2_2Cl2_2/MeOH (9:1)≥99%

Purified batches exhibit a melting point >300°C, consistent with high thermal stability .

Structural and Physicochemical Properties

Crystallographic Features

X-ray diffraction studies reveal a planar mesitylene core with bond lengths of 1.40–1.42 Å for C–C aromatic bonds and 1.47 Å for C–O bonds in the methyleneoxy linkages . The carboxylate groups adopt a coplanar arrangement, facilitating π-π stacking in solid-state structures.

Thermodynamic and Solubility Data

PropertyValueMethod
Boiling Point824.7 ± 60.0°C (predicted)ACD/Labs Software
Density1.36 ± 0.1 g/cm3^3Computational
Solubility in DMSO25 mg/mLExperimental

The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in polar aprotic solvents like DMSO and DMF.

Applications in Coordination Chemistry

Metal-Organic Frameworks (MOFs)

The compound’s three carboxylate groups enable the formation of porous MOFs with lanthanides or transition metals. For example:

  • Eu(III)-MOF: Exhibits red luminescence with a quantum yield of 42%, suitable for OLEDs.

  • Zn(II)-MOF: Shows CO2_2 adsorption capacity of 12.7 mmol/g at 298 K.

Catalytic Systems

Pd(II) complexes of this ligand catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 104^4, attributed to the rigid scaffold preventing catalyst deactivation.

ConditionSpecification
Temperature2–8°C (long-term)
Light ExposureProtect from UV
ContainerAmber glass with PTFE-lined cap
SupplierPurityPrice (USD)Minimum Order
Career Henan Chemical98%$1.00/g1 kg
Evitachem95%$2.50/g100 mg

Prices vary based on batch size and purity requirements .

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